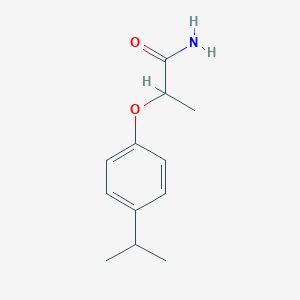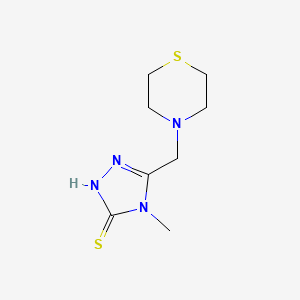
2-(4-isopropylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-isopropylphenoxy)propanamide, also known as IPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is synthesized through a simple method that involves the reaction of 4-isopropylphenol with propionyl chloride.
Mécanisme D'action
The mechanism of action of 2-(4-isopropylphenoxy)propanamide involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. 2-(4-isopropylphenoxy)propanamide inhibits the activation of NF-κB by preventing the degradation of its inhibitor, IκBα. This inhibition of NF-κB leads to the suppression of pro-inflammatory cytokine production and subsequent reduction in inflammation.
Biochemical and Physiological Effects
Apart from its anti-inflammatory activity, 2-(4-isopropylphenoxy)propanamide has also been shown to exhibit other biochemical and physiological effects. Studies have demonstrated that 2-(4-isopropylphenoxy)propanamide has antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases. 2-(4-isopropylphenoxy)propanamide also has antiproliferative activity, which has been investigated in the context of cancer treatment. Additionally, 2-(4-isopropylphenoxy)propanamide has been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-isopropylphenoxy)propanamide in lab experiments is its ease of synthesis. The synthesis method is simple and can be carried out using commercially available reagents. Additionally, 2-(4-isopropylphenoxy)propanamide has been shown to be stable under various conditions, which makes it suitable for use in different experimental settings. However, one of the limitations of using 2-(4-isopropylphenoxy)propanamide is its low solubility in water, which can make it challenging to use in aqueous-based experiments.
Orientations Futures
There are several future directions for the research on 2-(4-isopropylphenoxy)propanamide. One of the potential areas of investigation is the development of 2-(4-isopropylphenoxy)propanamide-based drugs for the treatment of inflammatory diseases. Additionally, further studies can be conducted to investigate the antiproliferative and neuroprotective properties of 2-(4-isopropylphenoxy)propanamide. Another potential area of research is the optimization of the synthesis method to improve the yield and purity of 2-(4-isopropylphenoxy)propanamide. Finally, studies can be conducted to investigate the pharmacokinetics and pharmacodynamics of 2-(4-isopropylphenoxy)propanamide to determine its suitability for use in clinical applications.
Conclusion
In conclusion, 2-(4-isopropylphenoxy)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method is simple, and the compound exhibits anti-inflammatory, antioxidant, antiproliferative, and neuroprotective activities. While there are some limitations to using 2-(4-isopropylphenoxy)propanamide in lab experiments, there are several potential future directions for research on this compound. Overall, 2-(4-isopropylphenoxy)propanamide has the potential to be developed into a valuable therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 2-(4-isopropylphenoxy)propanamide involves the reaction of 4-isopropylphenol with propionyl chloride in the presence of a base such as sodium hydroxide. The reaction yields 2-(4-isopropylphenoxy)propanamide as a white crystalline solid with a melting point of 97-99°C. The purity of the synthesized compound can be determined through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS).
Applications De Recherche Scientifique
2-(4-isopropylphenoxy)propanamide has been investigated for its potential therapeutic properties in various scientific research studies. One of the most promising applications of 2-(4-isopropylphenoxy)propanamide is its anti-inflammatory activity. Studies have shown that 2-(4-isopropylphenoxy)propanamide inhibits the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages. This anti-inflammatory activity of 2-(4-isopropylphenoxy)propanamide makes it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Propriétés
IUPAC Name |
2-(4-propan-2-ylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-8(2)10-4-6-11(7-5-10)15-9(3)12(13)14/h4-9H,1-3H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERBYRQVKRXBIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC(C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Propan-2-yl)phenoxy]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methyl-N,N-dipropyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4890909.png)

![3,4-dimethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B4890924.png)
![3-(4-fluorophenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4890925.png)
![1-(3-methylphenyl)-5-{[(2-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890930.png)
![N-(5-fluoro-2-methylbenzyl)-3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxybenzamide](/img/structure/B4890932.png)
![ethyl ({4-[(cyclohexylamino)sulfonyl]phenyl}amino)(oxo)acetate](/img/structure/B4890954.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4890959.png)
![5-[2-(benzyloxy)benzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4890967.png)
![diphenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B4890973.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B4890978.png)
![2-chloro-N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B4891001.png)
![5-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4891002.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4891018.png)